4-(difluoromethoxy)-2,3-dihydro-1H-indole
Overview
Description
4-(difluoromethoxy)-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The preparation of 4-(difluoromethoxy)-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-6-fluorobenzaldehyde with appropriate reagents to introduce the difluoromethoxy group . The reaction conditions typically involve the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(difluoromethoxy)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. Major products formed from these reactions include tricyclic indole derivatives and azepinoindoles .
Scientific Research Applications
4-(difluoromethoxy)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to multiple receptors, leading to various biological activities such as antiviral and anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-(difluoromethoxy)-2,3-dihydro-1H-indole can be compared with other indole derivatives such as:
5-Fluoroindole: Known for its antiviral activity.
7-Chloroindole: Studied for its antimicrobial properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C9H9F2NO |
---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)13-8-3-1-2-7-6(8)4-5-12-7/h1-3,9,12H,4-5H2 |
InChI Key |
FRDWVMFQCYPGDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)OC(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.